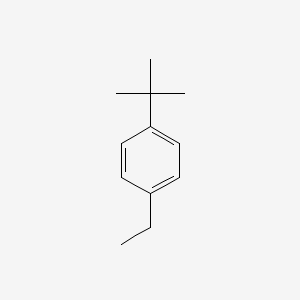

1-tert-Butyl-4-ethylbenzene

Description

Context within Disubstituted Aromatic Hydrocarbons

1-tert-Butyl-4-ethylbenzene is a member of the disubstituted aromatic hydrocarbons, a class of compounds that feature two substituent groups attached to a central benzene (B151609) ring. In this specific molecule, a tert-butyl group and an ethyl group are positioned at opposite ends of the ring, in what is known as a para (1,4) substitution pattern. The study of disubstituted benzenes is a cornerstone of organic chemistry, as the nature and relative positions of the substituents profoundly influence the molecule's physical properties and chemical reactivity. wikipedia.org

The two alkyl groups in this compound, the bulky tert-butyl group and the smaller ethyl group, are both classified as electron-donating groups. libretexts.org These groups activate the aromatic ring, making it more susceptible to electrophilic attack than benzene itself. libretexts.orglumenlearning.com However, the directing effects of these groups in electrophilic aromatic substitution reactions are a key area of study. Both are ortho, para-directing, but the sheer size of the tert-butyl group introduces significant steric hindrance, which can influence the regioselectivity of incoming electrophiles. msu.edu

Significance as a Model Compound in Organic Chemistry

The specific and well-defined structure of this compound makes it an excellent model compound for investigating molecular conformation and the non-covalent interactions that determine the three-dimensional shape of molecules. Research utilizing supersonic molecular jet spectroscopy has employed this compound to elucidate the preferred conformations of alkyl groups on an aromatic ring. dtic.mil

A notable study used time-of-flight mass spectrometry to analyze jet-cooled this compound. dtic.mil The observation of a single sharp origin in its spectrum was crucial in confirming the minimum energy conformations for both of its alkyl substituents. dtic.mil This research established that the tert-butyl group adopts a planar conformation, while the ethyl group has a perpendicular orientation relative to the benzene ring in the molecule's most stable state. dtic.mil This finding was significant because it provided clear experimental evidence for the conformational preferences of these common alkyl groups, which is essential for understanding and predicting the structures and properties of more complex substituted aromatic compounds. dtic.mil

Scope of Research Inquiry

The academic interest in this compound encompasses several distinct areas of chemical research:

Synthesis and Reaction Mechanisms: The compound is commonly synthesized via Friedel-Crafts alkylation of benzene. It serves as a substrate in studies of electrophilic aromatic substitution, where the interplay between the activating effects of the alkyl groups and the steric hindrance of the tert-butyl group provides insights into reaction regioselectivity. chemicalbook.com For instance, the halogenation of this compound to form 1-tert-butyl-4-(1-chloroethyl)benzene (B1340076) is a documented reaction. smolecule.com

Conformational Analysis: As detailed previously, it is a key model system for studying the conformational preferences of alkyl substituents on an aromatic ring using advanced spectroscopic techniques. dtic.mil

Chromatographic Studies: this compound is utilized as a reference standard in chromatography. Its retention behavior is characterized by the Kovats retention index, which is a standardized measure used in gas chromatography for compound identification. The retention indices on different types of columns provide valuable data for analytical chemists. nih.gov

Kovats Retention Indices for this compound

| Column Type | Retention Index |

| Standard Non-Polar | 1165.9, 1166, 1169.4, 1173.6 |

| Semi-Standard Non-Polar | 1158.5, 1161, 1181 |

| Standard Polar | 1412, 1423, 1424, 1435, 1451 |

This table displays the experimental Kovats retention indices for this compound on various gas chromatography columns. Data sourced from nih.gov.

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-4-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-5-10-6-8-11(9-7-10)12(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBFKZHDPTTWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223857 | |

| Record name | p-tert-Butylethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7364-19-4 | |

| Record name | 1-tert-Butyl-4-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butylethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007364194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC159030 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-tert-Butylethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tert-butylethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1 Tert Butyl 4 Ethylbenzene

Direct Alkylation Strategies for Aromatic Systems

Direct alkylation of aromatic rings remains the most straightforward conceptual approach for the formation of carbon-carbon bonds in arene chemistry. These methods involve the introduction of alkyl groups onto an aromatic nucleus, such as benzene (B151609) or a substituted derivative, through electrophilic substitution or catalytic C-H activation pathways.

Friedel-Crafts Alkylation Protocols for Dialkylated Benzenes

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for the alkylation of aromatic rings. youtube.comedubirdie.com The reaction typically involves an alkyl halide, a Lewis acid catalyst, and the aromatic substrate. In the context of synthesizing 1-tert-Butyl-4-ethylbenzene, the reaction can be envisioned as the sequential or simultaneous introduction of a tert-butyl group and an ethyl group onto a benzene ring.

The choice of catalyst is critical in Friedel-Crafts alkylation, as it governs the reactivity and, often, the selectivity of the process. The most common catalysts are strong Lewis acids that can generate a carbocation or a highly polarized complex from the alkylating agent. cerritos.edu

Lewis Acid Catalysts : Anhydrous aluminum chloride (AlCl₃) is the archetypal and one of the most powerful catalysts used for this reaction. cerritos.eduoc-praktikum.de Other effective Lewis acids include ferric chloride (FeCl₃), antimony pentachloride (SbCl₅), and boron trifluoride (BF₃). For the synthesis of this compound, AlCl₃ is frequently employed to promote the reaction between benzene (or a monosubstituted intermediate like tert-butylbenzene) and an alkyl halide such as ethyl chloride or tert-butyl chloride. cerritos.eduaklectures.com

Brønsted Acid Catalysts : Strong Brønsted acids, particularly sulfuric acid (H₂SO₄), can also be used, especially when the alkylating agent is an alcohol or an alkene. For instance, tert-butyl alcohol can be protonated by sulfuric acid, followed by the loss of water to generate the tert-butyl cation, which then acts as the electrophile. mnstate.eduscribd.com

Solid Acid Catalysts (Zeolites) : In modern industrial applications, heterogeneous solid acid catalysts like zeolites are preferred due to their ease of separation, reusability, and reduced environmental impact. Zeolites such as BEA, MFI, MWW, and FAU types are active in benzene alkylation. lidsen.comresearchgate.net Their well-defined pore structures can also impart shape selectivity, influencing the product distribution. d-nb.info For instance, ZSM-5's pore size can favor the diffusion of ethylbenzene (B125841) while hindering the movement of larger polyalkylated products. d-nb.info

| Catalyst Type | Example(s) | Alkylating Agent(s) | Key Characteristics |

| Lewis Acids | AlCl₃, FeCl₃ | Alkyl Halides (e.g., C₂H₅Cl, (CH₃)₃CCl) | High activity, homogeneous reaction, can lead to side reactions. |

| Brønsted Acids | H₂SO₄, HF | Alcohols (e.g., (CH₃)₃COH), Olefins (e.g., C₂H₄) | Strong proton source for generating carbocations, corrosive. |

| Solid Acids | Zeolites (ZSM-5, BEA, FAU) | Olefins (e.g., C₂H₄) | Heterogeneous, reusable, shape-selective, industrially preferred. lidsen.comd-nb.info |

This table provides an overview of common catalyst systems used in Friedel-Crafts alkylation for synthesizing compounds like this compound.

When introducing a second substituent onto an already alkylated benzene ring, controlling the position of substitution (regioselectivity) is paramount. Alkyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution. Therefore, the ethylation of tert-butylbenzene (B1681246) would be expected to yield a mixture of 1-tert-butyl-2-ethylbenzene (ortho) and this compound (para).

The final isomer distribution is governed by a combination of electronic and steric factors.

Electronic Effects : The tert-butyl group is an electron-donating group, which activates the ortho and para positions towards electrophilic attack.

Steric Hindrance : The tert-butyl group is exceptionally bulky. This steric hindrance significantly disfavors substitution at the adjacent ortho positions. Consequently, the incoming electrophile (e.g., an ethyl cation or its equivalent) will preferentially attack the sterically accessible para position.

This steric control is a powerful tool in the synthesis of 1,4-dialkylated benzenes. In the alkylation of tert-butylbenzene, the para product, this compound, is overwhelmingly favored over the ortho isomer. cerritos.edu The synthesis of 1,4-di-tert-butylbenzene (B89470), a closely related compound, demonstrates this principle, where the 1,4-isomer is the kinetically controlled product because its formation is sterically favored. oc-praktikum.de

Despite its utility, the classical Friedel-Crafts alkylation suffers from several significant limitations:

Polyalkylation : The alkyl group introduced onto the benzene ring is an activating group. This means the product, for example, tert-butylbenzene or ethylbenzene, is more reactive than the starting material (benzene). cerritos.edu This often leads to the formation of di-, tri-, and even more highly substituted products, reducing the yield of the desired mono- or dialkylated compound. youtube.com

Carbocation Rearrangement : The reaction proceeds via a carbocation intermediate. Primary alkyl halides can form carbocations that rearrange to more stable secondary or tertiary carbocations through hydride or alkyl shifts. This limits the types of alkyl groups that can be introduced directly. This is less of a concern for the synthesis of this compound, as the tert-butyl cation is already a stable tertiary carbocation and the ethyl cation does not have a more stable arrangement to rearrange to. cerritos.edu

Substrate Limitations : The reaction fails with aromatic rings that are strongly deactivated by electron-withdrawing groups (e.g., nitrobenzene). Furthermore, substrates containing amine groups are unsuitable as the Lewis acid catalyst complexes with the basic amine, deactivating the ring. edubirdie.com

Catalytic Alkylation with Olefins and Alkyl Halides

Modern alkylation processes often favor the use of olefins (alkenes) over alkyl halides as alkylating agents. This approach is considered "greener" as it avoids the formation of hydrogen halide byproducts. The alkylation of benzene with ethylene (B1197577) to produce ethylbenzene is a major industrial process, typically employing solid acid catalysts like zeolites. d-nb.info

In the synthesis of this compound, one could start with tert-butylbenzene and react it with ethylene in the presence of a suitable catalyst. Zeolite catalysts are particularly effective for this gas-phase or liquid-phase transformation. d-nb.infonih.gov The shape-selective nature of zeolites can further enhance the preference for the para-isomer by sterically disfavoring the formation of the ortho-isomer within the catalyst's pores.

A more advanced and atom-economical approach to alkylation involves the direct functionalization of a C-H bond on the aromatic ring, catalyzed by a transition metal. This strategy avoids the need for pre-functionalized alkylating agents like alkyl halides. The general mechanism involves the activation of an aromatic C-H bond by a transition metal center (e.g., Ruthenium, Rhodium, Palladium), followed by the insertion of an olefin, like ethylene, into the metal-carbon bond. nih.govnih.gov

The key steps in a simplified catalytic cycle are:

C-H Activation : The transition metal catalyst coordinates to the aromatic ring and cleaves a C-H bond, forming a metallacyclic intermediate.

Olefin Insertion : An olefin (e.g., ethylene) coordinates to the metal center and subsequently inserts into the metal-aryl bond.

Reductive Elimination : The product is released from the metal center, regenerating the active catalyst for the next cycle.

Achieving regioselectivity in these reactions can be challenging but is often controlled by the use of directing groups on the substrate or by the steric and electronic properties of the catalyst's ligands. nih.govyoutube.com For instance, rhodium catalysts have been used for the hydroarylation of olefins, converting benzene and propylene into alkylated arenes. virginia.edu While less common than Friedel-Crafts methods for bulk chemical synthesis, C-H activation represents a powerful and evolving field for the selective construction of complex organic molecules.

Regioselective C-H Alkylation of Aromatic Ethers with Alkenes (Analogy)

While direct regioselective C-H alkylation of tert-butylbenzene with ethylene at the para position presents challenges, analogous reactions involving aromatic ethers provide insight into potential catalytic strategies. The catalytic ortho-regioselective C-H alkylation of alkoxy-substituted benzene derivatives with alkenes has been achieved using a half-sandwich calcium alkyl complex. acs.orgacs.org This methodology, though applied to a different substrate, illustrates the principles of regioselective C-H functionalization.

A notable example is the use of the precatalyst [(CpAr5)Ca{CH(SiMe3)2}(THF)] (CpAr5 = C5Ar5, Ar = 3,5-iPr-C6H3) for the ortho-alkylation of anisole with styrene. acs.org The reaction proceeds with high selectivity for the ortho position due to the directing effect of the methoxy group. The proposed mechanism involves the formation of a calcium anisyl intermediate, which has been isolated and structurally characterized. acs.orgresearchgate.net Density Functional Theory (DFT) calculations have been employed to elucidate the reaction profiles of sp2 C-H activation, providing a deeper understanding of the mechanistic details. acs.orgresearchgate.net

| Catalyst Precursor | Substrate | Alkene | Regioselectivity | Reference |

| [(CpAr5)Ca{CH(SiMe3)2}(THF)] | Anisole | Styrene | ortho- | acs.org |

| [(CpAr5)Ca{CH(SiMe3)2}(THF)] | 2,6-Dimethylanisole | Styrene | No reaction | acs.org |

This calcium-catalyzed C-H alkylation serves as a model for developing highly regioselective, transition-metal-free catalytic systems. acs.org The development of analogous systems for non-ether substituted aromatics could provide a direct route to compounds like this compound.

Post-Functionalization of Precursor Molecules

An alternative approach to the synthesis of this compound involves the modification of a pre-functionalized aromatic core. This can be achieved through various transformations, including the hydrogenation of unsaturated side chains or the functionalization of existing alkyl groups.

The catalytic hydrogenation of a styrene derivative, such as 4-tert-butylstyrene, offers a direct route to the corresponding ethylbenzene. This process involves the addition of hydrogen across the double bond of the vinyl group.

A variety of catalyst systems are effective for the hydrogenation of olefins. These can be broadly categorized as heterogeneous and homogeneous catalysts.

Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium. Palladium on carbon (Pd/C) is a widely used and efficient catalyst for this transformation. Other supported group VIII metals are also employed. nacatsoc.org

Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I), is a well-known example that can selectively hydrogenate alkenes. nih.gov Crabtree's catalyst is another option, which can exhibit stereoselectivity due to its coordinating functional groups.

| Catalyst Type | Example(s) | Key Features |

| Heterogeneous | Palladium on carbon (Pd/C), Platinum on silica (B1680970) (Pt/SiO2) | High activity, ease of separation, reusable. |

| Homogeneous | Wilkinson's catalyst, Crabtree's catalyst | High selectivity, milder reaction conditions, potential for stereocontrol. |

The optimization of reaction conditions is crucial for achieving high yields and selectivity in hydrogenation reactions. Key parameters include hydrogen pressure, temperature, solvent, and catalyst loading.

For the selective hydrogenation of an olefin in the presence of other reducible functional groups, the choice of solvent can be critical. For instance, with Wilkinson's catalyst, the solvent can remarkably influence the selective saturation of a double bond in the presence of a nitro group. nih.gov In general, increasing the inlet pressure and the solvent-to-feed ratio can enhance the yield of the desired hydrogenated product. researchgate.net Temperature also plays a significant role; however, excessively high temperatures can lead to side reactions. nacatsoc.org The likelihood ranking approach has been used to predict optimal conditions for hydrogenation reactions, often pointing towards medium temperatures and low pressures with catalysts like palladium on carbon. nih.gov

The ethyl group of this compound can be further functionalized at the benzylic position. The benzylic C-H bonds are weaker than other sp3 hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.orglibretexts.orglibretexts.org This increased reactivity allows for selective functionalization at this site.

Radical halogenation is a common method for introducing a halogen atom at the benzylic position of an alkylbenzene. This reaction typically proceeds via a free-radical chain mechanism and is initiated by UV light or heat. wikipedia.org

The mechanism involves three main steps:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Br2) by heat or UV light to generate two halogen radicals. libretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical and a molecule of hydrogen halide. This benzylic radical then reacts with another halogen molecule to yield the benzylic halide and a new halogen radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radicals in the system.

N-Bromosuccinimide (NBS) is a commonly used reagent for benzylic bromination as it provides a low, constant concentration of bromine, which favors the desired radical substitution over electrophilic aromatic addition. libretexts.orglibretexts.orglibretexts.org

| Reagent(s) | Condition(s) | Product |

| Br2 | UV light or heat | 1-(1-Bromoethyl)-4-tert-butylbenzene |

| Cl2 | UV light or heat | 1-(1-Chloroethyl)-4-tert-butylbenzene |

| N-Bromosuccinimide (NBS) | Peroxide (initiator), CCl4 | 1-(1-Bromoethyl)-4-tert-butylbenzene |

The selectivity for the benzylic position is high due to the stability of the intermediate benzylic radical. chemistrysteps.com This functionalized product can then serve as a precursor for a variety of other derivatives through nucleophilic substitution or elimination reactions.

Benzylic Functionalization Strategies for Alkylbenzenes

Substitution and Elimination Reactions of Benzylic Halides

The benzylic position of this compound, the carbon atom of the ethyl group directly attached to the benzene ring, is a site of enhanced reactivity. Halogenation at this position yields a secondary benzylic halide, 1-(1-haloethyl)-4-tert-butylbenzene, which can subsequently undergo both substitution and elimination reactions. The course of the reaction is heavily influenced by the reaction conditions, including the nature of the nucleophile/base and the solvent.

The stability of the intermediate benzylic carbocation is a key factor in these reactions. chemistry.coach The benzene ring stabilizes the positive charge through resonance, making pathways that involve this intermediate, such as SN1 and E1, particularly favorable compared to non-benzylic secondary halides.

Substitution Reactions:

SN1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction proceeds via a two-step SN1 mechanism. The leaving group (halide) first departs, forming a resonance-stabilized secondary benzylic carbocation. The nucleophile then attacks this carbocation to form the substitution product. chemistry.coach

SN2 Mechanism: With a strong, non-bulky nucleophile, a one-step SN2 reaction can occur. This involves the backside attack of the nucleophile, displacing the halide ion in a single concerted step. chemistry.coach

Elimination Reactions:

E1 Mechanism: The E1 pathway competes with the SN1 pathway and also proceeds through the same benzylic carbocation intermediate. Instead of attacking the carbocation, a weak base removes a proton from the adjacent carbon (the methyl group of the original ethyl side chain), leading to the formation of a double bond. chemistry.coach

E2 Mechanism: A strong, bulky base will favor the E2 mechanism, where the proton is abstracted and the leaving group is eliminated in a single, concerted step. msu.edu

For benzylic halides derived from this compound, elimination is often a significant competing reaction, and in many cases, the major pathway. youtube.com The product of elimination, 1-tert-butyl-4-vinylbenzene, contains a double bond conjugated with the benzene ring. This extended system of pi electrons is particularly stable, which provides a strong thermodynamic driving force for the elimination reaction. youtube.com

Table 1: Conditions Favoring Different Reaction Pathways for 1-(1-haloethyl)-4-tert-butylbenzene

| Reaction Type | Mechanism | Substrate | Nucleophile/Base | Solvent | Product |

|---|---|---|---|---|---|

| Substitution | SN1 | Secondary Benzylic | Weak Nucleophile (e.g., H₂O, ROH) | Polar Protic | Alcohol / Ether |

| Substitution | SN2 | Secondary Benzylic | Strong, Non-bulky Nucleophile (e.g., CN⁻, I⁻) | Polar Aprotic | Nitrile / Iodide |

| Elimination | E1 | Secondary Benzylic | Weak, Non-nucleophilic Base | Polar Protic | Alkene |

| Elimination | E2 | Secondary Benzylic | Strong, Bulky Base (e.g., t-BuOK) | Aprotic | Alkene |

Industrial-Scale Synthesis Considerations

The industrial production of this compound is primarily achieved through Friedel-Crafts alkylation, a classic method of forming carbon-carbon bonds with an aromatic ring. The process involves the reaction of benzene with two separate alkylating agents, isobutene and ethylene, in the presence of a catalyst.

Catalytic Alkylation of Benzene with Isobutene and Ethylene

The synthesis involves the electrophilic substitution of two alkyl groups onto a benzene ring. This can be performed in a stepwise manner or potentially in a single pot, where benzene is reacted with a mixture of ethylene and isobutene. The reaction relies on a catalyst to generate the electrophile (a carbocation or a polarized complex) from the alkene.

Common catalysts fall into two main categories:

Lewis Acids: Traditional catalysts like Aluminum Chloride (AlCl₃) are effective but pose challenges related to handling, separation from the product mixture, and disposal of corrosive waste.

Solid Acids (Zeolites): Modern industrial processes increasingly favor heterogeneous catalysts such as zeolites. matec-conferences.orgupm.es Zeolites are crystalline aluminosilicates that offer shape selectivity, reduced corrosion issues, and easier separation and regeneration, making the process more environmentally benign. upm.es

The reaction mechanism involves the protonation of the alkenes by the acid catalyst to form carbocations: the tert-butyl cation from isobutene and the ethyl cation from ethylene. These electrophiles then attack the electron-rich benzene ring. The tert-butyl group is an ortho-, para-director. To obtain the desired 1,4-disubstituted product, the reaction conditions are optimized to favor para-substitution and minimize the formation of ortho and meta isomers, as well as polysubstituted byproducts like diethylbenzene. core.ac.uk

Table 2: Comparison of Catalysts for Friedel-Crafts Alkylation

| Catalyst Type | Examples | Phase | Advantages | Disadvantages |

|---|---|---|---|---|

| Lewis Acids | AlCl₃, FeCl₃ | Homogeneous | High activity, low cost | Corrosive, difficult to separate, waste disposal issues |

| Solid Acids | Zeolites (e.g., ZSM-5) | Heterogeneous | Non-corrosive, easily separated, regenerable, shape-selective | Higher initial cost, potential for deactivation |

Process Optimization and Efficiency in Large-Scale Production

Maximizing the yield and cost-effectiveness of this compound production requires careful optimization of several process parameters. The goal is to maximize the conversion of reactants and the selectivity towards the desired para-isomer while minimizing energy consumption and waste generation. researchgate.net

Key areas for optimization include:

Reactant Ratio: A large excess of benzene is typically used. This increases the probability of mono-alkylation on the benzene ring and minimizes the formation of polysubstituted products. The unreacted benzene is then recovered and recycled back to the reactor feed. scribd.com

Temperature and Pressure: Reaction conditions are chosen to balance reaction kinetics with selectivity and catalyst stability. Alkylation reactions are exothermic, and efficient heat removal is necessary to control the temperature and prevent unwanted side reactions. matec-conferences.orgcore.ac.uk

Catalyst Management: The choice of catalyst is crucial. For solid catalysts like zeolites, the process must include protocols for periodic regeneration to remove coke and restore activity. upm.es

Separation and Purification: The reactor effluent is a mixture of the desired product, unreacted benzene, isomeric byproducts, and polysubstituted products. An efficient separation train, typically involving a series of distillation columns, is required to isolate this compound to the required purity and to recover benzene for recycling. scribd.com

Heat Integration: To reduce energy costs, heat exchangers are used to recover heat from the exothermic reaction and from hot process streams and use it to preheat the reactor feed or provide heat for the distillation columns. researchgate.netwvu.edu

Table 3: Key Parameters for Process Optimization

| Parameter | Objective | Typical Strategy |

|---|---|---|

| Benzene/Alkene Ratio | Minimize polysubstitution | Use a high molar excess of benzene |

| Temperature | Balance rate and selectivity | Maintain optimal temperature range via reactor cooling |

| Pressure | Maintain liquid phase, control kinetics | Operate at elevated pressure |

| Catalyst Activity | Ensure high conversion and long life | Select robust catalyst, implement regeneration cycles |

| Product Separation | Achieve high product purity | Utilize fractional distillation, recycle unreacted materials |

| Energy Consumption | Reduce operating costs | Implement heat integration network |

Chemical Reactivity and Transformation Pathways of 1 Tert Butyl 4 Ethylbenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a cornerstone of arene chemistry, and the behavior of 1-tert-butyl-4-ethylbenzene in these reactions is a clear illustration of substituent effects.

Both the tert-butyl and ethyl groups are classified as activating groups in electrophilic aromatic substitution reactions. wikipedia.org They donate electron density to the benzene (B151609) ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.orgstackexchange.com As electron-donating groups, they direct incoming electrophiles to the ortho and para positions relative to themselves. wikipedia.orgucalgary.cayoutube.com

In the case of this compound, the two alkyl groups are para to each other. The positions ortho to the ethyl group are also meta to the tert-butyl group, and the positions ortho to the tert-butyl group are meta to the ethyl group. Since both groups are ortho, para-directors, the substitution will occur at the positions activated by both, which are the two equivalent positions ortho to the ethyl group and the two equivalent positions ortho to the tert-butyl group. However, the directing power is not the only factor at play; steric hindrance significantly influences the final product distribution. youtube.com

Nitration: The nitration of aromatic compounds typically involves the reaction with a mixture of nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.comyoutube.com The benzene ring of this compound attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com A base, such as the bisulfate ion or water, then abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring. youtube.comyoutube.com

For alkylbenzenes, the rate of nitration is generally faster than that of benzene due to the activating nature of the alkyl groups. libretexts.org For instance, toluene (B28343) reacts faster than benzene, and tert-butylbenzene (B1681246) also reacts faster than benzene, though slightly slower than toluene. stackexchange.com In the nitration of tert-butylbenzene, the major product is the para-substituted isomer, with a smaller amount of the ortho isomer and a minimal amount of the meta isomer. libretexts.orgstackexchange.commsu.edu This distribution highlights the interplay between electronic directing effects and steric hindrance.

Table 1: Isomer Distribution in the Nitration of tert-Butylbenzene

| Isomer | Percentage |

| ortho | 16% |

| meta | 8% |

| para | 75% |

Data sourced from reference libretexts.orgmsu.edu

Bromination: The bromination of this compound would typically employ bromine (Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, creating a stronger electrophile that is then attacked by the aromatic ring. The mechanism proceeds through a similar sigma complex intermediate as in nitration, followed by deprotonation to yield the brominated aromatic product. youtube.com In the absence of a Lewis acid and in the presence of light or heat, free-radical substitution on the alkyl side chains can occur, particularly at the benzylic position of the ethyl group. chegg.comyoutube.com

The tert-butyl group is notably bulky, and this steric hindrance plays a crucial role in determining the regioselectivity of electrophilic aromatic substitution reactions. wikipedia.orglibretexts.org While both the ethyl and tert-butyl groups direct incoming electrophiles to the ortho and para positions, the large size of the tert-butyl group significantly impedes the approach of the electrophile to the positions immediately adjacent (ortho) to it. ucalgary.cayoutube.com

As a result, electrophilic attack is much more likely to occur at the positions ortho to the less sterically demanding ethyl group. In the nitration of tert-butylbenzene, the yield of the para product is significantly higher than the ortho product, a direct consequence of the steric bulk of the tert-butyl group shielding the ortho positions. libretexts.orgmsu.edu This effect is a general principle in the chemistry of tert-butyl substituted aromatic compounds. stackexchange.com

Oxidative Transformations

The alkyl substituents of this compound are susceptible to oxidation, offering pathways to a variety of functionalized derivatives.

The ethyl group is more readily oxidized than the tert-butyl group under many conditions. The benzylic carbon of the ethyl group is particularly reactive. In contrast, the tert-butyl group lacks benzylic hydrogens and is generally stable towards many oxidizing agents. chemicalbook.comchemicalbook.com This difference in reactivity allows for the selective oxidation of the ethyl group.

tert-Butyl hydroperoxide (TBHP) is a common and effective oxidant for the selective oxidation of alkylarenes, often in the presence of a metal catalyst. organic-chemistry.org The oxidation of ethylbenzene (B125841) to acetophenone (B1666503) using TBHP has been extensively studied with various catalytic systems, including those based on copper, manganese, and cerium. researchgate.netresearchgate.netresearchgate.netacs.orgresearchgate.net

The reaction mechanism generally involves the catalyst activating the TBHP to generate radical species, such as tert-butoxy (B1229062) and hydroxyl radicals. acs.org These radicals can then abstract a hydrogen atom from the benzylic position of the ethyl group, which is the weakest C-H bond. This generates a benzylic radical that can then react further with oxygen-containing species to form the corresponding ketone, 4-tert-butylacetophenone, after a series of steps. The use of TBHP as an oxidant is advantageous as it is relatively stable and can provide high selectivity under optimized reaction conditions. acs.org

Table 2: Catalytic Oxidation of Ethylbenzene with TBHP (as a model for this compound)

| Catalyst System | Oxidant | Major Product | Reference |

| CuCl₂·2H₂O/BQC | 70% aq. TBHP | Acetophenone | researchgate.net |

| CuO-FDU-12 | TBHP | Acetophenone | acs.org |

| MnTUD-1 | TBHP | Acetophenone | researchgate.net |

Selective Oxidation of Alkyl Substituents

Catalytic Oxidation with tert-Butyl Hydroperoxide (TBHP)

Reaction Mechanisms and Radical Pathways

The oxidation of the ethyl group on the this compound ring primarily proceeds through a free-radical mechanism. This process is initiated by the abstraction of a hydrogen atom from the benzylic position (the carbon atom of the ethyl group directly attached to the benzene ring). This position is particularly reactive because the resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalizing into the aromatic π-system.

Once formed, this benzylic radical readily reacts with an oxidizing agent. In reactions using hydroperoxides like tert-butyl hydroperoxide (TBHP), the benzylic radical can combine with oxygen-containing species to form peroxide intermediates. These intermediates are then further converted to the final oxidation products. For example, a suggested mechanism for the oxidation of ethylbenzene involves the formation of a dimethylethyl-1-phenylethyl peroxide intermediate.

Catalytic ozonation offers another pathway, which is described as a non-chain mechanism. In this process, ozone is continuously supplied to the system, and the termination of the ozone feed halts the reaction. The limiting stage is often the formation of the active catalytic species, which then reacts with the substrate.

Product Selectivity (e.g., acetophenone, benzaldehyde, benzoic acid via ethyl group oxidation)

The oxidation of the ethyl side-chain of this compound can yield a variety of products, with selectivity being highly dependent on the reaction conditions, oxidant, and catalyst used. The primary products derived from the ethyl group are analogous to those from ethylbenzene oxidation.

Commonly observed products include:

Acetophenone (or 4-tert-butylacetophenone) : Often the major product, resulting from the oxidation of the benzylic carbon to a ketone.

1-Phenylethanol (B42297) (or 1-(4-tert-butylphenyl)ethanol) : An alcohol intermediate that can be a final product or be further oxidized to acetophenone.

Benzaldehyde (or 4-tert-butylbenzaldehyde) : Formed in smaller amounts, potentially through cleavage of the ethyl group.

Benzoic acid (or 4-tert-butylbenzoic acid) : Can be formed through the subsequent oxidation of benzaldehyde, especially in the presence of a strong oxidant.

In many catalytic systems, particularly those designed for selective oxidation, acetophenone is the most desired and abundant product. For instance, in the oxidation of ethylbenzene using TBHP, acetophenone is consistently reported as the main product. The distribution of these products is a critical aspect of process optimization in industrial applications.

Table 1: Product Distribution in the Catalytic Oxidation of Ethylbenzene (as a model for this compound)

| Catalyst System | Oxidant | Major Product | Other Products | Reference |

|---|---|---|---|---|

| Au/ZnO Nanoparticles | TBHP | Acetophenone | 1-Phenylethanol, Benzaldehyde, Benzoic Acid | sci-hub.se |

| LDH-[NAPABA–Cu(II)] | TBHP | Acetophenone | Benzaldehyde, Benzoic Acid | google.com |

| CuCl₂·2H₂O/BQC | Aqueous TBHP | Acetophenone (79%) | 1-tert-butylperoxy-ethylbenzene (11%), 1-phenylethanol (10%) | pharmaguideline.com |

| Pd/g-C₃N₄–rGO | TBHP | Acetophenone (97% selectivity) | - | uni.lu |

Role of Catalyst Nature (e.g., Gold Nanoparticles, MnTUD-1, Cu(II) Complexes)

The choice of catalyst is crucial in directing the efficiency and selectivity of the oxidation of the ethyl group.

Gold Nanoparticles : Supported gold nanoparticles, particularly on metal oxides like zinc oxide (Au/ZnO), have emerged as effective and "green" catalysts for the selective oxidation of ethylbenzene using TBHP. sci-hub.se These catalysts exhibit high activity and can provide excellent selectivity towards acetophenone. sci-hub.se The catalytic activity is influenced by factors such as gold loading and particle size. sci-hub.se

MnTUD-1 : This manganese-incorporated silica-based mesoporous material has been investigated as a catalyst for the liquid-phase oxidation of ethylbenzene with TBHP. wikipedia.org The catalytic performance of MnTUD-1 is related to the state of the manganese within the silica (B1680970) matrix; tetrahedrally coordinated manganese is particularly active. wikipedia.org

Cu(II) Complexes : A wide range of copper(II) complexes, including those with Schiff base ligands or intercalated into layered double hydroxides, have been successfully employed as catalysts for ethylbenzene oxidation. google.compharmaguideline.com These catalysts are often used with TBHP as the oxidant and can achieve high conversion rates and selectivity for acetophenone, sometimes under solvent-free conditions. google.com The catalytic cycle is believed to involve Cu(II)/Cu(I) redox processes.

Resistance of tert-Butyl Group to Oxidation

The tert-butyl group is notably resistant to oxidation under conditions that readily transform the ethyl group. mdpi.comrsc.org This stability is a direct consequence of its structure: the quaternary carbon atom attached to the benzene ring has no hydrogen atoms bonded to it. zeolyst.combcrec.idacs.org Therefore, the formation of a stabilized benzylic radical, which is the key initial step in the oxidation of alkyl side-chains, is not possible. zeolyst.combcrec.idacs.org

When alkylbenzenes are treated with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), alkyl groups with at least one benzylic hydrogen are typically oxidized to a carboxylic acid group. zeolyst.combcrec.id However, tert-butylbenzene, and by extension the tert-butyl group on this compound, is inert to this reaction. zeolyst.combcrec.idacs.org This inherent resistance allows for the selective oxidation of the ethyl group while leaving the tert-butyl group intact.

Recent advanced research has explored highly electrophilic manganese catalysts that can activate hydrogen peroxide to hydroxylate the typically unreactive C-H bonds of a tert-butyl group, treating it as a potential functional group for further synthetic modifications. baranlab.orgnih.gov However, under conventional oxidation conditions, its stability is a defining characteristic.

Reduction Reactions

The aromatic ring of this compound can be reduced under specific conditions, most notably through the Birch reduction. pharmaguideline.comwikipedia.org This reaction converts arenes into 1,4-cyclohexadienes and is distinct from catalytic hydrogenation, which typically reduces the ring completely to a cyclohexane (B81311) derivative. wikipedia.org

The Birch reduction involves dissolving the aromatic compound in a solvent like liquid ammonia, in the presence of an alkali metal (e.g., sodium, lithium, or potassium) and a proton source, such as an alcohol (e.g., ethanol (B145695) or t-butanol). masterorganicchemistry.com The mechanism proceeds via the addition of solvated electrons to the aromatic ring, forming a radical anion. wikipedia.orgmasterorganicchemistry.com This intermediate is then protonated by the alcohol. A second electron addition followed by a second protonation yields the final 1,4-diene product. wikipedia.orgmasterorganicchemistry.com

For substituted benzenes like this compound, the regioselectivity of the reduction is influenced by the electronic nature of the substituents. Both the tert-butyl and ethyl groups are electron-donating. In such cases, the reduction occurs in a way that the double bonds of the resulting diene are not directly attached to the carbons bearing the alkyl groups.

Isomerization and Transalkylation Phenomena

This compound, like other polyalkylated aromatic compounds, can undergo isomerization and transalkylation reactions, which are of significant industrial importance, particularly in petrochemical processing. exxonmobilchemical.comresearchgate.net

Isomerization involves the migration of the alkyl groups (tert-butyl or ethyl) to different positions on the benzene ring, leading to the formation of other isomers such as 1-tert-butyl-2-ethylbenzene or 1-tert-butyl-3-ethylbenzene. The distribution of isomers tends toward a thermodynamic equilibrium, which is influenced by temperature and the catalytic system. acs.org

Transalkylation (or disproportionation) is an intermolecular process where alkyl groups are exchanged between aromatic molecules. exxonmobilchemical.com For example, this compound could react with benzene to produce ethylbenzene and tert-butylbenzene. exxonmobilchemical.comgoogle.com Conversely, it could be a product of the reaction between ethylbenzene and tert-butylbenzene. ias.ac.in In industrial aromatics complexes, transalkylation is used to convert less valuable polyalkylated benzenes and toluene into more valuable xylenes (B1142099) and benzene. zeolyst.comexxonmobilchemical.com

Catalytic Systems for tert-Butylbenzene Interconversions

The isomerization and transalkylation of alkylaromatics are typically catalyzed by solid acids, with zeolites being the most prominent and widely used catalysts. mdpi.comrsc.org The choice of zeolite is critical and depends on its pore structure, acid site strength, and density. mdpi.comrsc.org

Zeolite Catalysts : A variety of zeolites are effective for these transformations, including large-pore zeolites like Zeolite Y, Beta, and mordenite, as well as medium-pore zeolites like ZSM-5. mdpi.comacs.orggoogle.com The shape-selective properties of zeolites can influence the product distribution. For instance, the pore dimensions can favor the formation of certain isomers or restrict the formation of bulky byproducts. sci-hub.se

Reaction Conditions : These reactions are typically carried out at elevated temperatures (e.g., 200-400°C) and can be performed in either the liquid or vapor phase. google.comias.ac.in The process parameters, including temperature, pressure, and feed composition, are optimized to maximize the yield of the desired product and minimize catalyst deactivation due to coking. mdpi.com

For example, the alkylation of ethylbenzene with t-butyl alcohol over Al-MCM-41 molecular sieves has been shown to produce isomers of tert-butylethylbenzene, demonstrating the role of mesoporous materials in facilitating these interconversions. ias.ac.in

Chemical Equilibrium Studies and Thermodynamic Analysis

Detailed chemical equilibrium studies specifically for this compound are not extensively documented in publicly available literature. However, the equilibrium behavior of this compound can be understood by examining related reactions involving alkylaromatic hydrocarbons, such as isomerization and transalkylation. These reactions are typically reversible and of significant industrial importance, particularly in petrochemical processing where zeolite catalysts are often employed. upm.es

Transalkylation, or disproportionation, is an equilibrium-limited reaction where alkyl groups are exchanged between aromatic rings. For this compound, this could theoretically involve the reaction of two molecules to form ethylbenzene and di-tert-butylethylbenzene. In industrial processes, polyalkylated byproducts are often reacted with benzene in a transalkylation reactor to produce more of the desired monoalkylated product, such as ethylbenzene. nitrkl.ac.inmatec-conferences.org These processes are governed by chemical equilibrium, and reactors are operated under conditions that favor the desired products. upm.es

| Property | tert-Butylbenzene (TBB) | 1,4-di-tert-butylbenzene (B89470) (DTBB) | Notes |

|---|---|---|---|

| Molar Mass (g/mol) | 134.22 | 190.33 | For reference |

| Triple-point Temperature (K) | 215.03 | 351.46 | Represents the solid-liquid-gas equilibrium point. |

| Enthalpy of Fusion (kJ/mol) at Ttp | 14.08 | 14.13 | Energy required for melting at the triple point. |

| Entropy of Fusion (J/K·mol) at Ttp | 65.48 | 40.20 | Change in entropy upon melting. |

| Standard Molar Entropy S°(g) at 298.15 K (J/K·mol) | 389.9 | 457.7 | Calculated from calorimetric results. researchgate.net |

This table presents data for tert-butylbenzene and 1,4-di-tert-butylbenzene as reported in the literature, which can be used to estimate the properties of this compound. researchgate.net

Pyrolysis and Thermal Decomposition Pathways

The thermal decomposition of this compound, like other alkylbenzenes, is dictated by the strength of the chemical bonds within the molecule. The process involves the breaking of these bonds to form smaller, more stable molecules and radicals, which then propagate a series of reactions. The pathways are highly dependent on conditions such as temperature, pressure, and the reaction medium.

Pyrolysis in supercritical water (SCW) provides a unique reaction environment due to the distinct properties of water above its critical point (T > 374°C, p > 22.1 MPa). In this state, water acts as a non-polar solvent with high solubility for organic compounds and can influence reaction pathways. upm.es

Studies on tert-butylbenzene (TBB), a close structural analog to this compound, have been used as a model to understand the behavior of alkylbenzenes under these conditions. When TBB is subjected to pyrolysis in SCW at temperatures between 500-540°C and pressures of 5-25 MPa, it undergoes decomposition to yield a wide variety of products. upm.es The reaction proceeds via a free-radical chain reaction mechanism. Supercritical water can affect the reaction by promoting substitution reactions more than would be expected from low-pressure data and by accelerating recombination reactions. upm.es The conversion of the parent compound and the distribution of products are sensitive to reaction time, temperature, and pressure. upm.es

The thermal decomposition of this compound in the absence of a special medium like SCW is expected to follow a free-radical chain mechanism. The initiation step involves the homolytic cleavage of the weakest bond in the molecule. The bond between the aromatic ring and the tertiary carbon of the tert-butyl group is significantly weaker than the other C-C bonds and the C-H bonds, making its cleavage the most likely initiation pathway:

C₆H₄(C(CH₃)₃)(C₂H₅) → C₆H₄(•)(C₂H₅) + •C(CH₃)₃

An alternative, though less favored, initiation is the cleavage of the ethyl group:

C₆H₄(C(CH₃)₃)(C₂H₅) → C₆H₄(C(CH₃)₃)• + •C₂H₅

Following initiation, the resulting radicals propagate a chain reaction. This includes hydrogen abstraction from parent molecules to form stable products and new radicals, and β-scission reactions where larger radicals break down into smaller, more stable molecules and radicals. For instance, the tert-butyl radical can lead to isobutene, and the ethyl radical can lead to ethylene (B1197577). Recombination of various radicals leads to the formation of a complex mixture of final products. The dominant decomposition reactions for butylbenzenes under pyrolysis conditions are typically the benzylic C–C bond dissociation reactions. ijcea.org

The resulting product distribution is complex, containing a range of hydrocarbons.

| Product | Formation Pathway | Expected Yield |

|---|---|---|

| Isobutene | Decomposition of tert-butyl radical | Major |

| Ethylbenzene | Cleavage of the tert-butyl group | Major |

| tert-Butylbenzene | Cleavage of the ethyl group | Significant |

| Benzene | Dealkylation of radical intermediates | Minor |

| Toluene | Radical recombination and rearrangement | Minor |

| Methane | Decomposition of radical intermediates | Minor |

| Ethane/Ethylene | From ethyl radical reactions | Minor |

| Higher Alkylbenzenes | Radical recombination | Trace |

Advanced Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹³C and ¹H NMR have been employed to characterize 1-tert-Butyl-4-ethylbenzene.

The ¹H NMR spectrum of this compound provides detailed information about the proton environments. The chemical shifts (δ), multiplicities, and coupling constants (J) are key to assigning the signals to the respective protons.

A representative ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) exhibits the following signals: a triplet at approximately 1.24 ppm corresponding to the three protons of the ethyl group's methyl (CH₃), a singlet at around 1.31 ppm for the nine equivalent protons of the tert-butyl group, and a quartet at about 2.63 ppm for the two methylene (B1212753) (CH₂) protons of the ethyl group. The aromatic protons appear as two doublets, one at approximately 7.14 ppm and the other at 7.32 ppm, each integrating to two protons. The coupling constant for the ethyl group's triplet and quartet is approximately 8.0 Hz, and for the aromatic doublets, it is also around 8.0 Hz.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ethyl (-CH₃) | 1.24 | Triplet | 8.0 | 3H |

| tert-Butyl (-C(CH₃)₃) | 1.31 | Singlet | - | 9H |

| Ethyl (-CH₂-) | 2.63 | Quartet | 8.0 | 2H |

| Aromatic (Ar-H) | 7.14 | Doublet | 8.0 | 2H |

| Aromatic (Ar-H) | 7.32 | Doublet | 8.0 | 2H |

Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification

Mass spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of this compound, offering insights into its structural components.

While specific Time-of-Flight Mass Spectrometry (TOF-MS) studies on the conformational stability of this compound were not found in the provided search results, general mass spectrometric data reveals key fragmentation pathways. The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak. A significant fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (CH₃•) to form a stable tertiary carbocation. This results in a base peak corresponding to the [M-15]⁺ ion.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The gas-phase IR spectrum, available from the National Institute of Standards and Technology (NIST), displays characteristic absorption bands. These include C-H stretching vibrations from the alkyl groups and the aromatic ring, as well as C=C stretching vibrations within the benzene (B151609) ring. The out-of-plane C-H bending vibrations are indicative of the 1,4-disubstitution pattern of the aromatic ring.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | ~1600-1450 |

| C-H Bending (Alkyl) | ~1465 and ~1370 |

| C-H Out-of-Plane Bending | ~830 |

Conformational Analysis and Molecular Geometry

The conformational analysis of this compound involves considering the rotational freedom around the single bonds connecting the alkyl substituents to the benzene ring. At room temperature, there is generally free rotation around the C-C single bonds of the ethyl and tert-butyl groups. This means that the molecule is not locked into a single conformation but rather exists as an average of multiple rapidly interconverting rotamers.

Planarity of the tert-Butyl Group and Perpendicularity of the Ethyl Substituent

The tert-butyl group, due to its significant steric bulk, dictates a considerable degree of rigidity in its orientation relative to the benzene ring. The C-C bonds of the tert-butyl group are sp3 hybridized, leading to a tetrahedral geometry around the quaternary carbon. This inherent structure prevents any form of planarity with the aromatic ring. The rapid internal rotation of the methyl groups within the tert-butyl substituent does not alter this fundamental non-planar relationship.

In contrast, the ethyl substituent exhibits a greater degree of conformational flexibility. High-resolution microwave spectroscopy studies on structurally related alkylbenzenes, such as ethylbenzene (B125841), have provided a foundational understanding of the ethyl group's orientation. For ethylbenzene, it has been determined that the most stable conformation features the ethyl group's C-C bond lying perpendicular to the plane of the benzene ring. This perpendicular arrangement minimizes steric hindrance between the methyl group of the ethyl substituent and the ortho-hydrogens of the aromatic ring. While a study specifically detailing the rotational spectrum of this compound is not available, the foundational principles from the study of ethylbenzene strongly suggest a similar perpendicular orientation for the ethyl group in this compound. The presence of the para-tert-butyl group is not expected to significantly alter this preference, as the primary steric interactions governing the ethyl group's conformation are with the adjacent phenyl ring protons.

Spectroscopic Probes of Conformational States

The conformational states of alkylbenzenes are effectively probed using a combination of spectroscopic methods, primarily laser-induced fluorescence and infrared-ultraviolet (IR-UV) double resonance spectroscopy, often in conjunction with supersonic jet expansions to isolate and study molecules in their ground vibrational and rotational states.

For molecules with flexible alkyl chains, such as n-propylbenzene and n-butylbenzene, multiple conformational isomers can exist, typically described by the dihedral angles along the carbon chain. These conformers are often designated as "perpendicular" (p), where the alkyl chain is roughly perpendicular to the phenyl ring, and "trans" (t) or "gauche" (g) to describe the orientation of subsequent carbon-carbon bonds. For instance, in ethylbenzene, only one conformer is experimentally observed, which corresponds to the perpendicular orientation.

While specific experimental data for this compound is not extensively documented in the literature, the principles derived from studies of similar molecules allow for a well-reasoned deduction of its conformational behavior. The ethyl group is expected to adopt a single, stable perpendicular conformation relative to the benzene ring. The bulky tert-butyl group, with its high degree of rotational symmetry, does not introduce additional stable conformers through its own rotation. Therefore, it is highly probable that this compound exists predominantly in a single conformational state.

Computational chemistry, through ab initio calculations, serves as a powerful predictive tool to complement experimental findings. These calculations can determine the relative energies of different potential conformers and predict their vibrational frequencies. For related alkylbenzenes, these theoretical approaches have successfully predicted the most stable conformers, which were subsequently verified by experimental spectroscopic data.

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

| Microwave Spectroscopy | Precise rotational constants, molecular geometry, and dihedral angles. | Provides definitive information on the perpendicular orientation of the ethyl group, as demonstrated in studies of ethylbenzene. |

| IR-UV Double Resonance | Conformation-specific vibrational spectra. | Would allow for the experimental verification of the predicted single conformational state by probing the vibrational modes of the isolated molecule. |

| Ab initio Calculations | Relative energies of conformers, predicted vibrational frequencies, and rotational constants. | Can be used to model the conformational landscape and support the conclusion of a single dominant conformer for this compound. |

Computational Chemistry and Theoretical Studies of 1 Tert Butyl 4 Ethylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. For 1-tert-butyl-4-ethylbenzene, DFT calculations are instrumental in predicting its reactivity, particularly in electrophilic aromatic substitution reactions.

Both the tert-butyl and ethyl groups are activating, ortho-, para-directing substituents in electrophilic aromatic substitution. This is due to a combination of inductive effects and hyperconjugation. However, the sheer size of the tert-butyl group introduces significant steric hindrance, which can dramatically influence the regioselectivity of a reaction. acs.orglibretexts.org

In this compound, the para-positions relative to both alkyl groups are occupied. Therefore, electrophilic attack is directed to the four remaining positions on the benzene (B151609) ring, all of which are ortho to one of the substituents. The positions ortho to the ethyl group (C2 and C6) are significantly more accessible than the positions ortho to the much bulkier tert-butyl group (C3 and C5). libretexts.org

Computational studies on the simpler molecule, tert-butylbenzene (B1681246), quantify this effect. For instance, the electrophilic nitration of tert-butylbenzene yields a product distribution that is heavily skewed away from the ortho position due to steric hindrance. nist.gov DFT calculations can model the transition states for attack at each position, revealing higher energy barriers for substitution at the more sterically hindered sites. This computational approach confirms that electrophilic attack on this compound would overwhelmingly favor substitution at the positions ortho to the ethyl group.

| Position of Substitution | Product Yield (%) | Primary Influencing Factor |

|---|---|---|

| ortho | 12 | Steric Hindrance |

| meta | 8.5 | Electronic Deactivation |

| para | 79.5 | Electronic Activation & Steric Accessibility |

Data adapted from studies on tert-butylbenzene reactivity. nist.gov

The displacement of alkyl groups (dealkylation) from a benzene ring is a reaction that can occur under certain conditions, often involving a strong acid catalyst. The mechanism typically proceeds through protonation of the aromatic ring to form a carbocation intermediate, followed by the departure of an alkyl group as a carbocation.

Specific DFT studies calculating the activation energy for alkyl displacement from this compound are not widely available in published literature. However, theoretical principles suggest that the tert-butyl group would be displaced more readily than the ethyl group. This is because the stability of the departing carbocation is a key factor in determining the activation energy of the rate-limiting step. The tertiary butyl carbocation ((CH₃)₃C⁺) is significantly more stable than the primary ethyl carbocation (CH₃CH₂⁺). DFT calculations could be employed to model the reaction pathway, calculate the energies of the intermediates and transition states, and thereby quantify the activation energy barrier for the displacement of each group, confirming the preferential loss of the tert-butyl group. osti.govresearchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

While this compound is a relatively rigid molecule, it possesses conformational flexibility primarily through the rotation of the two alkyl groups around their respective single bonds to the benzene ring. Molecular dynamics (MD) simulations can be used to explore this conformational space over time, providing insights into the preferred orientations and rotational energy barriers of the substituents. chemrxiv.orgmdpi.com

An MD simulation would model the atomic motions of the molecule, governed by a force field that describes the potential energy of the system. Such a simulation would show the constant rotation of the ethyl and tert-butyl groups. Computational studies on similar molecules like ethylbenzene (B125841) have shown that the preferred conformation has the ethyl group's C-C bond perpendicular to the plane of the aromatic ring. rsc.org For this compound, MD simulations could reveal how the presence of the bulky tert-butyl group might influence the rotational dynamics of the ethyl group and vice versa, and determine the time-averaged distribution of dihedral angles.

Quantum Chemical Calculations for Thermodynamic Properties

Quantum chemical calculations are essential for accurately determining the thermodynamic properties of molecules, such as their enthalpies of formation and entropy. These calculated values are crucial for predicting reaction energies and chemical equilibria.

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. High-level quantum chemical methods, such as G3 and G4 theories, can predict these values with high accuracy. While specific high-accuracy calculations for this compound are not readily found, its enthalpy of formation can be estimated by considering the values of related compounds.

| Compound | ΔfH°gas (kJ/mol) | Method |

|---|---|---|

| Ethylbenzene | 29.9 ± 0.6 | Experimental (ATcT) anl.gov |

| tert-Butylbenzene | -14.8 | Calculated (G3MP2/G4 avg.) |

| 1,4-Di-tert-butylbenzene (B89470) | -79.3 | Calculated (G3MP2/G4 avg.) |

Data for tert-butylbenzenes adapted from Verevkin et al.; data for ethylbenzene from Active Thermochemical Tables (ATcT).

By analyzing the contributions of the individual alkyl groups, one can approximate the enthalpy of formation for this compound.

Calorimetric studies combined with quantum chemical calculations on tert-butylbenzene and 1,4-di-tert-butylbenzene have been used to quantitatively determine the contribution of the tert-butyl group to the ideal gas entropy. researchgate.net The addition of a tert-butyl group to a benzene ring results in a substantial increase in entropy due to its mass and the low-frequency internal rotational and vibrational modes associated with it. The ethyl group, being smaller and less massive, has a correspondingly smaller, though still significant, contribution to the molecule's total entropy. acs.org

| Compound | S°gas (J·mol⁻¹·K⁻¹) |

|---|---|

| Benzene | 269.2 |

| Ethylbenzene | 361.2 |

Data from NIST Chemistry WebBook. nist.gov

The difference in entropy between ethylbenzene and benzene is approximately 92 J·mol⁻¹·K⁻¹, representing the contribution of the ethyl group. Experimental and computational analyses on other molecules show the entropy contribution of a tert-butyl group is even larger, estimated to be around 109 J·K⁻¹·mol⁻¹ per group. researchgate.net These values highlight how computational methods can dissect and quantify the thermodynamic contributions of different structural components within a molecule.

Kinetic Modeling of Reaction Pathways of this compound

Kinetic modeling provides a powerful computational tool for understanding the complex reaction networks involved in the transformation of this compound under various conditions. By developing and validating kinetic models, researchers can simulate reaction pathways, predict product distributions, and gain mechanistic insights into processes like oxidation and pyrolysis.

Development and Validation of Kinetic Models for Oxidation

Currently, detailed kinetic models specifically developed and validated for the oxidation of this compound are not extensively available in the public domain. However, the principles of kinetic modeling for the oxidation of similar alkylbenzenes, such as ethylbenzene, can provide a foundational understanding of the expected reaction pathways.

The development of a kinetic model for the oxidation of this compound would typically involve the following steps:

Mechanism Construction: A detailed reaction mechanism would be proposed, encompassing a comprehensive set of elementary reactions. This would include initiation reactions involving the abstraction of hydrogen atoms from the ethyl and tert-butyl groups, followed by reactions of the resulting radicals with oxygen to form peroxy radicals. Subsequent propagation steps would involve isomerization and decomposition of these peroxy radicals, leading to the formation of various oxygenated products. Termination reactions between radicals would also be included.

Thermochemical and Kinetic Data Estimation: Thermochemical properties (enthalpy, entropy, and heat capacity) and rate constants for each elementary reaction would be estimated using computational chemistry methods, such as density functional theory (DFT), and from analogies with similar, well-studied reactions.

Model Validation: The constructed kinetic model would then be validated by comparing its predictions with experimental data obtained under controlled conditions. This would involve comparing simulated concentration profiles of reactants and major products with those measured experimentally over a range of temperatures, pressures, and initial concentrations.

While specific experimental data and validated models for this compound oxidation are scarce, studies on related compounds provide insights into the expected chemistry. For instance, kinetic models for ethylbenzene oxidation have been developed to compute the time profiles of products like acetophenone (B1666503), benzaldehyde, and benzoic acid.

Mechanistic Insights from Reaction Network Analysis (e.g., Pyrolysis)

Reaction network analysis of the pyrolysis of this compound, informed by studies on related butylbenzene (B1677000) isomers, offers significant mechanistic insights into its thermal decomposition. The pyrolysis of alkylbenzenes generally proceeds through free-radical chain reactions.

Experimental and kinetic modeling studies on butylbenzene isomers reveal that the structure of the alkyl group significantly influences the primary decomposition pathways. For tert-butylbenzene, the dominant initiation step is the cleavage of the benzylic C-C bond due to the relative stability of the resulting tert-butyl radical and benzyl (B1604629) radical.

Applying this understanding to this compound, the primary initiation reaction in its pyrolysis is expected to be the homolytic cleavage of the C-C bond between the benzene ring and the tert-butyl group, as this is the weakest C-C bond in the alkyl side chains.

Key Mechanistic Steps in the Pyrolysis of this compound:

Initiation: The primary initiation step is the scission of the bond between the aromatic ring and the tert-butyl group, forming a 4-ethylphenyl radical and a tert-butyl radical. A secondary, less favorable initiation pathway involves the cleavage of the C-C bond in the ethyl group.

β-Scission of Primary Radicals: The initially formed radicals undergo further decomposition. The tert-butyl radical can undergo β-scission to produce isobutene and a hydrogen atom, or it can be involved in hydrogen abstraction reactions. The 4-ethylphenyl radical can participate in various subsequent reactions.

Hydrogen Abstraction: Radicals present in the reaction mixture, such as methyl radicals (formed from the decomposition of other species), can abstract hydrogen atoms from the parent molecule, leading to the formation of new radicals and stable molecules.

Product Formation: The complex network of radical reactions leads to the formation of a variety of smaller products.

The analysis of pyrolysis products from butylbenzene isomers provides a strong indication of the expected products from this compound pyrolysis.

| Reactant | Major Pyrolysis Products | Key Decomposition Pathway |

|---|---|---|

| n-butylbenzene | Ethylbenzene, Ethylene (B1197577) | β-scission of the n-butylphenyl radical |

| sec-butylbenzene | Styrene, Ethylene | β-scission of the sec-butylphenyl radical |

| iso-butylbenzene | Toluene (B28343), Propylene | β-scission of the iso-butylphenyl radical |

| tert-butylbenzene | Iso-propenylbenzene | β-scission of the tert-butylphenyl radical |

Based on the trends observed for butylbenzene isomers, the pyrolysis of this compound would be expected to primarily yield products resulting from the decomposition of the tert-butyl group, such as isobutene, and species derived from the subsequent reactions of the 4-ethylphenyl radical. The ethyl group would also contribute to the product slate, likely forming ethylene and other small hydrocarbons. Modeling analysis has shown that for tert-butylbenzene, the benzylic C–C bond dissociation is the dominant decomposition reaction under pyrolysis conditions. epa.gov

Environmental and Degradation Research of Substituted Alkylbenzenes Contextual for 1 Tert Butyl 4 Ethylbenzene

Microbial Degradation Pathways of Alkylbenzenes

The microbial degradation of alkylbenzenes, a class of aromatic hydrocarbons, is a critical process in the bioremediation of contaminated environments. The specific pathways and the microorganisms involved are influenced by the chemical structure of the alkylbenzene and the presence or absence of oxygen. For substituted alkylbenzenes like 1-tert-Butyl-4-ethylbenzene, the degradation process involves the breakdown of both the aromatic ring and the alkyl substituents.

Aerobic and Anaerobic Degradation Mechanisms

Microbial degradation of alkylbenzenes can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, employing distinct enzymatic strategies.

Aerobic Degradation: In the presence of oxygen, microorganisms utilize oxygenases to initiate the breakdown of the aromatic ring. The degradation of the alkyl side chains, such as the ethyl group, often precedes or occurs concurrently with ring cleavage. The aerobic catabolism of ethylbenzene (B125841), for instance, can proceed via two primary pathways initiated by dioxygenation of the aromatic ring, leading to an extradiol ring cleavage ethz.ch. Naphthalene dioxygenase, an enzyme with broad substrate specificity, has been shown to aerobically degrade ethylbenzene ethz.ch. The degradation of the tert-butyl group is more challenging due to its branched nature. However, some microorganisms have evolved pathways to metabolize this structure, often initiated by hydroxylation researchgate.netnih.gov. In general, linear alkyl chains are more readily degraded than branched ones mpob.gov.myacs.org. The aerobic degradation process ultimately breaks down the alkylbenzene into carbon dioxide and water.

Anaerobic Degradation: Under anaerobic conditions, different mechanisms are employed to overcome the stability of the benzene (B151609) ring without the use of molecular oxygen. For ethylbenzene, one common pathway in denitrifying bacteria involves the initial dehydrogenation to 1-phenylethanol (B42297), which is then oxidized to acetophenone (B1666503) semanticscholar.orgdeepdyve.comnih.gov. Acetophenone is subsequently carboxylated before the ring is cleaved semanticscholar.orgdeepdyve.com. An alternative anaerobic pathway observed in sulfate-reducing bacteria involves the addition of fumarate (B1241708) to the ethyl group, forming intermediates like (1-phenylethyl)succinate and 4-phenylpentanoate nih.gov. The central aromatic intermediate in many anaerobic degradation pathways is benzoyl-CoA nih.govresearchgate.net. The degradation of the tert-butyl group under anaerobic conditions is less understood but is considered to be a slow process.

| Condition | Initial Reaction on Ethyl Group | Key Enzymes/Mechanisms | Common Intermediate |

| Aerobic | Dioxygenation of the aromatic ring or oxidation of the alkyl chain | Dioxygenases, Monooxygenases | Catechols |

| Anaerobic (Denitrifying) | Dehydrogenation | Ethylbenzene dehydrogenase, (S)-1-phenylethanol dehydrogenase | Acetophenone, Benzoyl-CoA |